Cas no 384-64-5 (a-(trifluoromethyl)styrene)

a-(Trifluoromethyl)styrene is a fluorinated aromatic monomer characterized by the presence of a reactive vinyl group and a trifluoromethyl substituent on the benzene ring. This compound is valued for its electron-withdrawing properties, which enhance its utility in polymerization reactions and as a building block in specialty chemical synthesis. The trifluoromethyl group imparts increased chemical stability, thermal resistance, and hydrophobicity to derived polymers, making them suitable for high-performance coatings, adhesives, and electronic materials. Its reactivity in radical and anionic polymerizations allows for tailored material properties. The compound is typically handled under controlled conditions due to its volatility and potential sensitivity to light or heat.
a-(trifluoromethyl)styrene structure
a-(trifluoromethyl)styrene structure
Product Name:a-(trifluoromethyl)styrene
CAS No:384-64-5
MF:C9H7F3
MW:172.147093057632
MDL:MFCD00075481
CID:304485
PubChem ID:2777817
Update Time:2025-06-08

a-(trifluoromethyl)styrene Chemical and Physical Properties

Names and Identifiers

    • Benzene,[1-(trifluoromethyl)ethenyl]-
    • 3-(TRIFLUOROMETHYL)STYRENE
    • 1,1,1-Trifluoro-2-phenyl-2-propene
    • 2-Phenyl-3,3,3-trifluoropropene
    • 3,3,3-Trifluoro-2-phenyl-1-propene
    • SCHEMBL32009
    • a-(trifluoromethyl)styrene
    • alpha -(Trifluoromethyl)styrene
    • 3,3,3-trifluoroprop-1-en-2-ylbenzene
    • [1-(Trifluoromethyl)vinyl]benzene, AldrichCPR
    • alpha-trifluoromethylstyrene
    • AKOS006228566
    • AS-46759
    • a-(Fluoromethyl)styrene
    • EN300-196869
    • (3,3,3-trifluoroprop-1-en-2-yl)benzene
    • CS-0077324
    • FT-0621697
    • alpha-(Trifluoromethyl)styrene
    • F10404
    • (1-Trifluoromethyl-vinyl)-benzene
    • MFCD00081197
    • Benzene, [1-(trifluoromethyl)ethenyl]-
    • SY031745
    • 384-64-5
    • RQXPGOCXZHCXDG-UHFFFAOYSA-N
    • (3,3,3-Trifluoroprop-1-en-2-yl)benzene, [1-(Trifluoromethyl)vinyl]benzene
    • MDL: MFCD00075481
    • Inchi: 1S/C9H7F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-6H,1H2
    • InChI Key: RQXPGOCXZHCXDG-UHFFFAOYSA-N
    • SMILES: FC(C(=C)C1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 172.05000
  • Monoisotopic Mass: 172.04998471g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.172 g/cm3 (20 ºC)
  • Boiling Point: 148.0-148.5 ºC
  • Flash Point: 54.8±15.3 ºC,
  • Refractive Index: 1.4620 (589.3 nm 20 ºC)
  • Solubility: Almost insoluble (0.04 g/l) (25 º C),
  • PSA: 0.00000
  • LogP: 3.26210

a-(trifluoromethyl)styrene Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:UN 1993 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10-36/37/38
  • Safety Instruction: S16; S26; S36/37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R10

a-(trifluoromethyl)styrene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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a-(trifluoromethyl)styrene Production Method

a-(trifluoromethyl)styrene Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:384-64-5)a-(trifluoromethyl)styrene
Order Number:A1026439
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:33
Price ($):201.0
Email:sales@amadischem.com

Additional information on a-(trifluoromethyl)styrene

Recent Advances in the Application of 384-64-5 and α-(Trifluoromethyl)styrene in Chemical Biology and Pharmaceutical Research

The chemical compound 384-64-5, also known as α-(trifluoromethyl)styrene, has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethyl group attached to a styrene backbone, exhibits unique physicochemical properties that make it a valuable building block in synthetic chemistry and drug discovery. Recent studies have explored its potential as a precursor for bioactive molecules, highlighting its role in the development of novel therapeutics and diagnostic tools.

One of the most notable advancements involves the use of α-(trifluoromethyl)styrene in the synthesis of fluorinated analogs of biologically active compounds. Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Researchers have successfully incorporated 384-64-5 into various synthetic pathways to produce fluorinated derivatives with improved pharmacological profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of fluorinated tyrosine kinase inhibitors using α-(trifluoromethyl)styrene as a key intermediate, resulting in compounds with enhanced selectivity and potency against cancer cell lines.

In addition to its role in drug development, α-(trifluoromethyl)styrene has been employed in the design of advanced materials and chemical probes. Its ability to participate in radical polymerization reactions has enabled the creation of fluorinated polymers with applications in biomedical engineering, such as drug delivery systems and biocompatible coatings. Furthermore, the compound's reactivity with various nucleophiles and electrophiles has been leveraged to develop fluorescent probes for imaging and detecting biological targets in real-time. A recent study in ACS Chemical Biology showcased the use of 384-64-5-derived probes to visualize enzyme activity in live cells, offering new insights into cellular processes and disease mechanisms.

The safety and environmental impact of 384-64-5 have also been subjects of investigation. While the compound's trifluoromethyl group contributes to its desirable properties, it also raises concerns about potential toxicity and environmental persistence. Recent toxicological studies have assessed the compound's effects on human cell lines and aquatic organisms, providing valuable data for risk assessment and regulatory compliance. These findings underscore the importance of balancing innovation with safety in the application of α-(trifluoromethyl)styrene in pharmaceutical and chemical industries.

Looking ahead, the continued exploration of 384-64-5 and its derivatives holds promise for addressing unmet medical needs and advancing chemical biology. Ongoing research aims to optimize synthetic methodologies, expand the scope of its applications, and elucidate its mechanisms of action at the molecular level. Collaborative efforts between academia and industry will be crucial in translating these discoveries into tangible benefits for healthcare and biotechnology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:384-64-5)a-(trifluoromethyl)styrene
A1026439
Purity:99%
Quantity:5g
Price ($):201.0
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